molecular formula C15H11NO2S B13857792 5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde

5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B13857792
M. Wt: 269.3 g/mol
InChI Key: PINGFTRAAPTEAO-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system that includes a thieno ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile lead to the formation of the targeted thienopyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s structure allows it to bind to various biological targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde is unique due to its specific fused ring system and the presence of multiple functional groups. This combination of structural features contributes to its diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a distinct set of properties that can be leveraged for specific scientific and industrial purposes.

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

5-methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C15H11NO2S/c1-16-8-13(10-5-3-2-4-6-10)14-12(15(16)18)7-11(9-17)19-14/h2-9H,1H3

InChI Key

PINGFTRAAPTEAO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)C=C(S2)C=O)C3=CC=CC=C3

Origin of Product

United States

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